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Compound of Interest

Compound Name: H-SER-ASP-OH

Cat. No.: B3433355 Get Quote

An In-depth Technical Guide to H-SER-ASP-OH
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and relevant experimental protocols for the dipeptide H-Seryl-L-Aspartic acid (H-SER-ASP-
OH). This document is intended to be a valuable resource for researchers in the fields of

biochemistry, drug discovery, and molecular biology.

Chemical Structure and Identification
H-SER-ASP-OH is a dipeptide composed of the amino acids L-serine and L-aspartic acid,

joined by a peptide bond.

Chemical Structure:

Table 1: Chemical Identifiers
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Identifier Value Source

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-

hydroxypropanoyl]amino]butan

edioic acid

--INVALID-LINK--

CAS Number 2543-31-9 --INVALID-LINK--

Molecular Formula C₇H₁₂N₂O₆ --INVALID-LINK--

Canonical SMILES
C(--INVALID-LINK--O)NC(=O)-

-INVALID-LINK--N)C(=O)O
--INVALID-LINK--

InChI

InChI=1S/C7H12N2O6/c8-3(2-

10)6(13)9-4(7(14)15)1-

5(11)12/h3-4,10H,1-2,8H2,

(H,9,13)(H,11,12)

(H,14,15)/t3-,4-/m0/s1

--INVALID-LINK--

InChIKey
VBKBDLMWICBSCY-

IMJSIDKUSA-N
--INVALID-LINK--

Physicochemical Properties
The physicochemical properties of H-SER-ASP-OH are crucial for its handling, formulation, and

biological activity.

Table 2: Physicochemical Data
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Property Value Source/Method

Molecular Weight 220.18 g/mol --INVALID-LINK--

Physical Description Solid --INVALID-LINK--

logP (Experimental) -5.32 --INVALID-LINK--

logP (Calculated) -5.2 --INVALID-LINK--

Aqueous Solubility Likely soluble
Inferred from its short, polar

nature[1][2]

pKa (Estimated)

~2.1 (α-COOH), ~3.9 (Asp

side-chain COOH), ~9.2 (α-

NH₂)

Estimated based on

constituent amino acids

Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and quality control of H-SER-
ASP-OH.

Mass Spectrometry
While a specific experimental spectrum for H-SER-ASP-OH is not readily available, the mass

spectrum of its isomer, H-ASP-SER-OH, provides valuable information. The precursor ion for

the [M+H]⁺ adduct is observed at an m/z of 221.0768.[2]

Predicted Fragmentation Pattern: The primary fragmentation in peptide mass spectrometry

occurs at the peptide bonds. For H-SER-ASP-OH, the main fragmentation would involve the

cleavage of the amide bond between the serine and aspartic acid residues, leading to the

formation of b- and y-ions.
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Molecular Ion [M+H]⁺
m/z = 221.07

b₁-ion

y₁-ionH₂N-Ser-Asp-OH

H₂N-Ser⁺
m/z = 88.04Cleavage of

peptide bond

H-Asp-OH⁺

m/z = 134.04

Cleavage of
peptide bond

Click to download full resolution via product page

Predicted major fragmentation of H-SER-ASP-OH in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
An experimental ¹H NMR spectrum for H-SER-ASP-OH is not publicly available. However, a

predicted spectrum can be generated based on the known chemical shifts of its constituent

amino acids in a peptide context.

Predicted ¹H NMR Chemical Shifts (in D₂O):

Serine α-H: ~4.5 ppm (dd)

Serine β-H: ~3.9 ppm (m)

Aspartic Acid α-H: ~4.7 ppm (dd)

Aspartic Acid β-H: ~2.8-2.9 ppm (m)

Biological Activity and Signaling Pathways
The biological role of H-SER-ASP-OH is currently described as a metabolite. It has been

detected in the bacterium Aeromonas veronii.[3] While specific signaling pathways involving

this dipeptide have not been elucidated, the roles of its constituent amino acids and other

dipeptides provide context for its potential functions.
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Dipeptides are increasingly recognized for their roles beyond simple protein building blocks,

including acting as signaling molecules and amino acid donors.[4] L-aspartic acid is a known

neurotransmitter and a key metabolite in the urea cycle and gluconeogenesis. L-serine is

crucial for the synthesis of purines, pyrimidines, and other amino acids. Given this, H-SER-
ASP-OH may play a role in bacterial metabolism or intercellular signaling.

Hypothetical Signaling Pathway Involvement:

Based on the known functions of its constituent amino acids, H-SER-ASP-OH could potentially

be involved in metabolic regulation or as a signaling molecule in certain cellular contexts. For

instance, its cleavage by a dipeptidase could release serine and aspartate, which could then

enter their respective metabolic or signaling pathways.

H-SER-ASP-OH

Dipeptidase

L-Serine L-Aspartate

Metabolic Pathways
(e.g., Glycolysis, TCA Cycle)

Signaling
(e.g., Neurotransmission)

Click to download full resolution via product page

Hypothetical metabolic fate of H-SER-ASP-OH.

Experimental Protocols
Synthesis of H-SER-ASP-OH via Solid-Phase Peptide
Synthesis (SPPS)
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This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.

Workflow Diagram:

Start with Fmoc-Asp(OtBu)-Wang resin

Swell resin in DMF

Fmoc deprotection
(20% piperidine in DMF)

Wash with DMF

Couple Fmoc-Ser(tBu)-OH
(HBTU/HOBt/DIPEA in DMF)

Wash with DMF

Fmoc deprotection
(20% piperidine in DMF)

Wash with DMF

Cleave from resin and deprotect side chains
(TFA/TIS/H₂O cocktail)

Precipitate with cold diethyl ether

Purify by RP-HPLC

Lyophilize to obtain pure peptide
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SPPS workflow for H-SER-ASP-OH synthesis.

Detailed Methodology:

Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in dimethylformamide (DMF) for 30

minutes.

Fmoc Deprotection (Asp): Treat the resin with 20% piperidine in DMF for 5 minutes, drain,

and then treat again for 15 minutes.

Washing: Wash the resin thoroughly with DMF.

Amino Acid Coupling (Ser): Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and

HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the mixture to the resin.

Agitate for 1-2 hours. Monitor the reaction with a ninhydrin test.

Washing: Wash the resin with DMF.

Fmoc Deprotection (Ser): Repeat step 2.

Washing: Repeat step 3.

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5%

TIS, 2.5% H₂O) for 2-3 hours.

Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl

ether. Centrifuge to pellet the peptide.

Purification: Purify the crude peptide by reverse-phase HPLC.

Lyophilization: Lyophilize the pure fractions to obtain the final product.

Purification by Reverse-Phase HPLC
This protocol is a general guideline for the purification of polar peptides.

Workflow Diagram:
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Dissolve crude peptide in
Mobile Phase A

Filter sample (0.45 µm)

Inject onto equilibrated
C18 RP-HPLC column

Apply a gradient of
Mobile Phase B in A

Monitor elution at 210-220 nm

Collect fractions containing
the target peptide

Analyze fractions for purity
by analytical HPLC

Pool pure fractions

Lyophilize to obtain
pure H-SER-ASP-OH

Click to download full resolution via product page

RP-HPLC purification workflow for H-SER-ASP-OH.
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Detailed Methodology:

Mobile Phase Preparation:

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase

conditions (e.g., 95% A, 5% B).

Gradient Elution: Inject the sample and apply a linear gradient of increasing Mobile Phase B.

A shallow gradient is recommended for separating polar peptides.

Fraction Collection: Collect fractions as the peptide elutes from the column.

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their

purity.

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to

obtain a dry powder.

Bioassay: Enzymatic Cleavage Assay
This protocol can be used to assess the stability of H-SER-ASP-OH in the presence of

peptidases or to screen for enzymes that can cleave it.

Workflow Diagram:
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Prepare peptide and
enzyme solutions

Incubate peptide with enzyme
at optimal temperature and pH

Take aliquots at
different time points

Quench the reaction
(e.g., with acid)

Analyze aliquots by
RP-HPLC or LC-MS

Quantify the decrease in
H-SER-ASP-OH and the
appearance of products

Determine cleavage rate
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Enzymatic cleavage assay workflow.

Detailed Methodology:

Reagent Preparation:
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Prepare a stock solution of H-SER-ASP-OH in a suitable buffer (e.g., 50 mM Tris-HCl, pH

7.5).

Prepare a stock solution of the peptidase to be tested in the same buffer.

Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the enzyme

solution to initiate the reaction. Include a control reaction without the enzyme.

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an

aliquot of the reaction mixture.

Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching

agent, such as a strong acid (e.g., TFA).

Analysis: Analyze the quenched aliquots by RP-HPLC or LC-MS to separate and quantify the

remaining H-SER-ASP-OH and the cleavage products (L-serine and L-aspartic acid).

Data Analysis: Plot the concentration of H-SER-ASP-OH over time to determine the rate of

enzymatic cleavage.

This technical guide provides a solid foundation for researchers working with H-SER-ASP-OH.

As research progresses, further details on its biological functions and interactions are

anticipated to emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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